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Compound of Interest

Compound Name: DIPSO sodium salt

Cat. No.: B022819 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic

biological buffer, one of the "Good's buffers," valued for its compatibility with various biological

systems. Its pKa of 7.6 at 25°C makes it an effective buffer in the physiological pH range of 7.0

to 8.2.[1] This characteristic is particularly advantageous for enzyme assays, where maintaining

a stable pH is critical for accurate and reproducible measurements of enzyme activity. Enzymes

often exhibit optimal activity within a narrow pH range, and deviations can lead to reduced

activity or even denaturation.[2]

Properties and Advantages of DIPSO Buffer
DIPSO offers several benefits for use in enzyme assays:

Physiological pH Range: Its effective buffering range of pH 7.0-8.2 is suitable for a wide

variety of enzymes that function under neutral to slightly alkaline conditions.[1]

High Water Solubility: DIPSO is readily soluble in aqueous solutions, simplifying buffer

preparation.

Minimal Metal Ion Binding: While it can form complexes with some metal ions, its tendency

to do so is often negligible for many biologically relevant cations, which is an advantage over
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buffers like phosphate that can precipitate with divalent cations.[3]

Stability: The pH of DIPSO buffers shows minimal fluctuation with changes in temperature

and ionic strength, contributing to the consistency of experimental conditions.[3]

Considerations: It is important to note that DIPSO can form complexes with certain metal ions,

which may interfere with assays involving metalloenzymes.[1] Therefore, buffer selection

should be optimized for any new enzyme to ensure compatibility.[4][5]

Quantitative Data Summary
The physicochemical properties of DIPSO sodium salt are summarized in the table below.

Property Value Reference

Chemical Name

3-[N,N-Bis(2-

hydroxyethyl)amino]-2-

hydroxypropanesulfonic acid

[1]

CAS Number 68399-80-4

Molecular Formula C₇H₁₇NO₆S

Molecular Weight 243.28 g/mol

pKa (25°C) 7.4 - 7.8

Useful pH Range 7.0 - 8.2 [1]

Recommended Concentrations
While specific optimal concentrations can be enzyme-dependent, a general working

concentration for "Good's buffers" like DIPSO in enzyme assays typically ranges from 20 mM to

100 mM. For routine assays, a concentration of 50 mM is often a suitable starting point.
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Application
Recommended
Concentration Range

pH Range

General Enzyme Assays 20 - 100 mM 7.0 - 8.2

Alkaline Phosphatase Assays 50 - 100 mM 7.5 - 8.2

Kinase/Phosphatase Assays 20 - 50 mM 7.0 - 7.5

Experimental Protocols
Protocol 1: Preparation of 1 M DIPSO Stock Solution
Materials:

DIPSO, sodium salt (MW: 265.28 g/mol )

High-purity, deionized water

Calibrated pH meter

1 M NaOH and 1 M HCl for pH adjustment

Volumetric flask

Procedure:

Weigh out 26.53 g of DIPSO sodium salt.

Dissolve the powder in approximately 80 mL of deionized water in a beaker with a magnetic

stirrer.

Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

Carefully adjust the pH to the desired value (e.g., 7.6) using 1 M HCl. Use a calibrated pH

meter for accurate measurement.

Bring the final volume to 100 mL with deionized water.
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Sterilize the solution by filtering through a 0.22 µm filter.

Store the stock solution at 4°C.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
using DIPSO Buffer
This protocol describes a colorimetric assay to measure the activity of alkaline phosphatase

using p-nitrophenyl phosphate (pNPP) as a substrate. The reaction produces p-nitrophenol

(pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials:

Alkaline Phosphatase (ALP) enzyme

p-Nitrophenyl Phosphate (pNPP) substrate

DIPSO buffer (prepared as described below)

Stop Solution (e.g., 3 M NaOH)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation:

DIPSO Assay Buffer (50 mM, pH 8.0):

Dilute the 1 M DIPSO stock solution (pH adjusted to 8.0) 1:20 with deionized water. For

example, add 5 mL of 1 M DIPSO stock to 95 mL of deionized water.

This buffer will be used for all dilutions and as the reaction buffer.

pNPP Substrate Solution (10 mM):

Dissolve pNPP tablets or powder in the DIPSO Assay Buffer to a final concentration of 10

mM. Prepare this solution fresh before each experiment and protect it from light.
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Enzyme Solution:

Prepare a stock solution of ALP in the DIPSO Assay Buffer. The final concentration will

depend on the specific activity of the enzyme preparation.

Perform serial dilutions of the enzyme in cold DIPSO Assay Buffer to determine the

optimal concentration that yields a linear reaction rate over the desired time course.

Assay Procedure:

Sample Preparation: If testing ALP activity from biological samples (e.g., cell lysates, serum),

prepare the samples in cold DIPSO Assay Buffer.[3] Centrifuge to remove any insoluble

material.

Reaction Setup:

Add 50 µL of the sample or diluted enzyme standard to each well of a 96-well plate.

For blank wells, add 50 µL of DIPSO Assay Buffer without the enzyme.

Initiate Reaction:

To start the reaction, add 50 µL of the 10 mM pNPP Substrate Solution to each well.

Mix gently by tapping the plate or using a plate shaker for 30 seconds.

Incubation:

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period

(e.g., 15-60 minutes). Protect the plate from light during incubation.

Stop Reaction:

After the incubation period, add 50 µL of Stop Solution (3 M NaOH) to each well to

terminate the enzymatic reaction. The stop solution also enhances the color of the pNP

product.

Measurement:
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Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank wells from the absorbance of the sample wells.

Calculate the concentration of pNP produced using a standard curve prepared with known

concentrations of pNP.

Determine the enzyme activity, typically expressed in units (U), where 1 U is the amount of

enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.

Visualizations
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Caption: Workflow for a typical alkaline phosphatase enzyme assay.
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Caption: Principle of the colorimetric alkaline phosphatase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Study of optimum buffer conditions for measuring alkaline phosphatase activity in human
serum - PubMed [pubmed.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. researchgate.net [researchgate.net]

4. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on
Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

5. e-century.us [e-century.us]

To cite this document: BenchChem. [Application Notes and Protocols for DIPSO Sodium Salt
in Enzyme Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022819#dipso-sodium-salt-concentration-for-
enzyme-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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